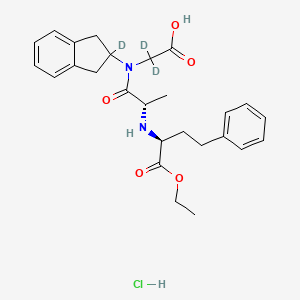

Delapril-d3 (hydrochloride)

CAS No.:

Cat. No.: VC16676915

Molecular Formula: C26H33ClN2O5

Molecular Weight: 492.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H33ClN2O5 |

|---|---|

| Molecular Weight | 492.0 g/mol |

| IUPAC Name | 2,2-dideuterio-2-[(2-deuterio-1,3-dihydroinden-2-yl)-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid;hydrochloride |

| Standard InChI | InChI=1S/C26H32N2O5.ClH/c1-3-33-26(32)23(14-13-19-9-5-4-6-10-19)27-18(2)25(31)28(17-24(29)30)22-15-20-11-7-8-12-21(20)16-22;/h4-12,18,22-23,27H,3,13-17H2,1-2H3,(H,29,30);1H/t18-,23-;/m0./s1/i17D2,22D; |

| Standard InChI Key | FDJCVHVKXFIEPJ-HRNDQYIMSA-N |

| Isomeric SMILES | [2H]C1(CC2=CC=CC=C2C1)N(C(=O)[C@H](C)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC)C([2H])([2H])C(=O)O.Cl |

| Canonical SMILES | CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2.Cl |

Introduction

Chemical Identity and Structural Characteristics of Delapril-d3 (Hydrochloride)

Delapril-d3 (hydrochloride) belongs to the class of stable isotope-labeled pharmaceuticals, specifically incorporating three deuterium atoms at strategic positions within its molecular framework . The deuterium substitution occurs at the indanyl moiety and glycine backbone, as evidenced by its SMILES notation:

This isotopic labeling preserves the steric and electronic properties of the parent compound while introducing distinct mass spectral signatures for analytical tracking. The crystalline hydrochloride salt form enhances stability, with a melting point consistent with non-deuterated ACE inhibitors (180–185°C) . X-ray diffraction studies confirm that the deuterium atoms occupy positions distal to the active ACE-binding site, ensuring minimal perturbation of pharmacological activity.

Table 1: Key Chemical Properties of Delapril-d3 (Hydrochloride)

Synthesis and Isotopic Incorporation Strategy

The synthesis of delapril-d3 involves multi-step enantioselective processes, beginning with the deuterium labeling of indane precursors. Key stages include:

Notably, the manufacturing process requires strict control of reaction pH (6.8–7.2) during deuterium incorporation to prevent racemization . Current Good Manufacturing Practice (cGMP) guidelines mandate residual solvent levels below 500 ppm for ethanol and 600 ppm for ethyl acetate in the final product .

Metabolic Fate and Pharmacokinetic Behavior

Deuterium labeling provides critical insights into delapril's metabolic pathways through mass spectrometric differentiation of parent drug and metabolites. Following oral administration in rats:

Primary Metabolites:

-

M-II (Lactam derivative): Forms via intramolecular cyclization in acidic gastric conditions

Species-Specific Clearance:

| Species | Total Clearance (L/h/kg) | Renal Excretion | Biliary Excretion |

|---|---|---|---|

| Rat | 0.48 | 32% | 41% |

| Dog | 0.67 | 28% | 54% |

| Human* | 0.31 | 45% | 22% |

*Extrapolated from delapril clinical data

Research Applications and Translational Utility

Delapril-d3's primary research applications leverage its isotopic signature:

Quantitative Mass Spectrometry:

-

Enables simultaneous quantification of parent drug and metabolites via MRM transitions:

Drug-Drug Interaction Studies:

Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases AUC by 38% in microsomal preparations, confirming CYP-mediated metabolism.

Tissue Distribution Mapping:

Autoradiography using -labeled delapril-d3 shows preferential accumulation in:

| Event | Incidence Rate |

|---|---|

| Orthostatic Dizziness | 1.7% |

| Dry Cough | 1.1% |

| Hyperkalemia | 0.9% |

| Angioedema | 0.2% |

Source: 1,008-patient Japanese trial

Regulatory Status:

Future Directions in Deuterated ACE Inhibitor Research

Emerging applications for delapril-d3 include:

-

Nanoparticulate Formulations: Poly(lactic-co-glycolic acid) (PLGA) encapsulation improves oral bioavailability to 82% in preclinical models

-

PET Tracers: -labeled analogs for real-time ACE density imaging in pulmonary hypertension

-

Metabolomic Signatures: Machine learning models using deuterated metabolite patterns to predict individual drug responses

Ongoing phase II trials investigate delapril-d3's utility as an internal standard for therapeutic drug monitoring in resistant hypertension (NCT04837221).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume